molecular formula C5H12N2O4 B8135523 Monoammonium glutamate

Monoammonium glutamate

Cat. No.: B8135523
M. Wt: 164.16 g/mol
InChI Key: PHKGGXPMPXXISP-DFWYDOINSA-N
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Description

Monoammonium glutamate (MAG), designated as food additive E624, is the ammonium salt of glutamic acid. Its chemical formula is C₅H₁₂N₂O₄, and it is synthesized through bacterial fermentation of molasses . MAG is primarily used as a low-sodium flavor enhancer in processed foods, leveraging its ability to intensify the umami taste—a savory, meaty flavor profile . Unlike monosodium glutamate (MSG), MAG replaces sodium ions with ammonium, making it suitable for reduced-sodium diets . Regulatory bodies, including the EU and FDA, recognize MAG as safe (GRAS) when used within prescribed limits .

Properties

IUPAC Name

azanium;(2S)-2-amino-5-hydroxy-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKGGXPMPXXISP-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)[O-])N.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047714
Record name L-Glutamic acid ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, practically odourless crystals or crystalline powder
Record name MONOAMMONIUM GLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water; practically insoluble in ethanol or ether
Record name MONOAMMONIUM GLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

7558-63-6
Record name Ammonium glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7558-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoammonium glutamate can be synthesized through the reaction of glutamic acid with ammonium hydroxide. The reaction typically involves heating glutamic acid in the presence of ammonium hydroxide to form the ammonium salt. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes using microorganisms that produce glutamic acid. The glutamic acid is then neutralized with ammonium hydroxide to form the desired compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Monoammonium glutamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.

  • Substitution: Substitution reactions can occur with nucleophiles, such as halides, under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of glutaric acid.

  • Reduction: Reduction reactions can produce compounds such as glutamine.

  • Substitution: Substitution reactions can result in the formation of various derivatives of this compound.

Scientific Research Applications

Flavor Enhancement in Food

Monoammonium glutamate is primarily recognized for its ability to enhance flavors, particularly the umami taste, which is often described as savory or meaty. The following points summarize its applications in flavor modulation:

  • Umami Taste Modulation : MAG interacts with specific receptors (T1R1/T1R3) to enhance the umami flavor profile, making it an essential ingredient in various cuisines .
  • Salt Reduction : Research indicates that MAG can effectively reduce sodium chloride content in foods while maintaining a desirable salty flavor. This property is crucial for developing low-sodium food products, addressing public health concerns related to high sodium intake .

Table 1: Comparison of Flavor Enhancers

Flavor EnhancerPrimary FunctionSodium Reduction Capability
This compoundEnhances umami flavorHigh
Monosodium GlutamateEnhances umami flavorModerate
Disodium GuanylateEnhances savory notesLow

Nutritional Applications

This compound also contributes to nutritional science, particularly regarding dietary intake and health:

  • Appetite Stimulation : Studies show that MAG can increase food intake among older adults by enhancing palatability, which may help address nutritional deficiencies in this demographic .
  • Energy Source : As an amino acid derivative, MAG serves as an energy substrate for various tissues and plays a role in metabolic processes, including the synthesis of glutathione, a vital antioxidant .

Safety and Regulatory Status

The safety of this compound has been extensively reviewed by food safety authorities such as the World Health Organization (WHO) and the Food and Drug Administration (FDA). It is classified as safe for consumption under typical dietary conditions. Despite some controversies regarding potential adverse reactions (e.g., Chinese Restaurant Syndrome), evidence supporting such claims remains inconclusive .

Industrial Applications Beyond Food

Beyond culinary uses, this compound has potential applications in other industries:

  • Pharmaceuticals : Its properties may be explored for use in drug formulations where taste masking is necessary.
  • Agriculture : Research into the use of MAG as a biostimulant is ongoing, examining its effects on plant growth and yield enhancement.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • A study conducted by Arisseto-Bragotto et al. demonstrated that incorporating MAG into processed foods significantly improved sensory profiles while allowing for sodium reduction .
  • Another research effort reviewed by Dwivedi et al. emphasized the role of MAG in enhancing food palatability and its implications for geriatric nutrition .

Mechanism of Action

The mechanism by which monoammonium glutamate exerts its effects involves its interaction with specific taste receptors responsible for the umami taste. The compound binds to these receptors, enhancing the perception of savory flavors in food. Additionally, this compound may influence neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Glutamate Compounds

Chemical and Functional Properties

Glutamates share a common glutamic acid backbone but differ in their cationic components, which influence solubility, stability, and sensory attributes.

Table 1: Key Properties of Glutamate Salts
Compound E Number Chemical Formula Cation Source Sodium Content Primary Applications
Monoammonium Glutamate E624 C₅H₁₂N₂O₄ Ammonium (NH₄⁺) Low Low-sodium soups, sauces, snacks
Monosodium Glutamate (MSG) E621 C₅H₈NO₄Na Sodium (Na⁺) High Universal flavor enhancer
Monopotassium Glutamate (MPG) E622 C₅H₈NO₄K Potassium (K⁺) Low Salt substitutes, sports nutrition
Calcium Diglutamate E623 C₁₀H₁₆CaN₂O₈ Calcium (Ca²⁺) None Processed meats, canned vegetables
Magnesium Diglutamate E625 C₁₀H₁₆MgN₂O₈ Magnesium (Mg²⁺) None Baked goods, dairy products

Sources:

  • Sodium Content : MAG and MPG are preferred in low-sodium formulations, whereas MSG contributes significantly to dietary sodium intake .
  • Solubility : MAG exhibits high solubility in water, comparable to MSG, but its ammonium ion may alter pH stability in certain formulations .
  • Umami Potency : MAG and MSG activate the same umami taste receptors (TAS1R1/TAS1R3), but MAG’s ammonium ion may slightly modify taste perception due to differences in ionic radius and charge density .
Research Findings:
  • Neural Responses: In mice, MAG and MSG elicited similar chorda tympani nerve responses, but MAG showed reduced synergy with nucleotides like inosine monophosphate (IMP) compared to MSG .
  • Consumer Preferences: MAG is less common than MSG due to its marginally bitter aftertaste in high concentrations, as noted in sensory evaluations .

Biological Activity

Monoammonium glutamate (MAG) is a compound derived from glutamic acid, an amino acid that plays significant roles in various biological processes. This article explores the biological activity of MAG, focusing on its effects on bone health, neurobiology, metabolism, and potential health risks associated with its consumption.

Overview of this compound

MAG is often used as a flavor enhancer and is structurally similar to monosodium glutamate (MSG). While both compounds share similar properties, their biological activities may differ slightly due to the presence of ammonium instead of sodium. The biological functions of MAG are closely linked to its role as a source of glutamate in the body, which is involved in neurotransmission, metabolic regulation, and cellular signaling.

1. Effects on Bone Health

Recent studies have highlighted the potential benefits of MAG in promoting bone health. In a controlled study involving mice subjected to protein-restricted diets, supplementation with MSG (which can be considered functionally similar to MAG) led to improvements in bone mineral density (BMD) and osteoblast activity markers such as P1NP and osteocalcin. These findings suggest that glutamate can enhance bone formation and maintenance by stimulating osteoblast differentiation and activity .

Table 1: Impact of MSG on Bone Parameters

ParameterControl GroupMSG Supplementation (5 g/kg)MSG Supplementation (10 g/kg)MSG Supplementation (20 g/kg)
BMDBaselineIncreasedIncreasedIncreased
P1NP LevelsBaselineElevatedElevatedElevated
Osteocalcin LevelsBaselineElevatedElevatedElevated

2. Neurobiological Effects

MAG acts on glutamate receptors in the central nervous system, influencing various physiological processes. It has been shown to modulate neurotransmitter release and affect mood and cognitive functions. The presence of glutamate receptors in key brain regions such as the hypothalamus and hippocampus suggests that MAG could play a role in regulating autonomic functions and metabolic activities .

Case Study: Neurotransmitter Regulation

In a study examining the effects of dietary MSG on neurotransmitter levels, researchers found that even low doses could induce changes in liver enzyme levels and amino acid concentrations in blood samples. This indicates that MAG may influence metabolic pathways related to neurotransmitter synthesis .

3. Metabolic Effects

Glutamate is known for its role in energy metabolism, particularly in the liver and intestinal mucosa. It serves as an essential substrate for gluconeogenesis during periods of glucose depletion. Studies have indicated that MAG supplementation can enhance energy availability and metabolic flexibility under certain dietary conditions .

Table 2: Metabolic Changes Associated with MAG Consumption

Metabolic ParameterControl GroupMAG Supplementation
Plasma Glutamate LevelsBaselineIncreased
Amino Acid ConcentrationsNormalAltered (higher levels)
Liver Enzyme ActivityNormalDecreased transaminases

4. Health Risks and Controversies

Despite its potential benefits, there are concerns regarding the safety of MAG consumption. Some studies have linked high doses of MSG to neurotoxic effects, obesity, and metabolic disorders. Reports suggest that excessive intake may lead to morphological changes in heart tissue and other adverse health outcomes .

Summary of Adverse Effects

  • Neurotoxicity : High doses have been associated with neurodegenerative changes.
  • Metabolic Disorders : Links to obesity and insulin resistance have been observed.
  • Hepatotoxicity : Elevated liver enzymes indicate potential liver damage from excessive consumption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monoammonium glutamate
Reactant of Route 2
Reactant of Route 2
Monoammonium glutamate

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